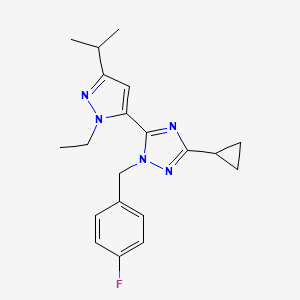

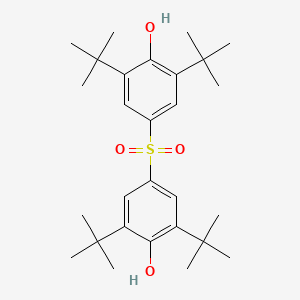

![molecular formula C21H25N7O2 B5511218 1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5511218.png)

1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with structures similar to 1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole, often involves multistep synthetic routes. These routes might include the preparation of intermediates such as Schiff bases and their subsequent reactions with secondary amines like morpholine and piperazine in the presence of formaldehyde in ethanol or through reactions involving acetylacetone, benzoylacetone, and malononitrile to create pyrimido[1,2-a]benzimidazole derivatives with potential biological activities (Nowicka et al., 2015).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the title compound, has been elucidated using techniques such as X-ray crystallography. These studies reveal the planarity of the benzimidazole ring system and its spatial relationship with substituents like the piperazine ring, which can adopt various conformations including chair forms. The geometrical arrangement of these molecular features plays a crucial role in the compound's biological activity and interactions with biological targets (Özbey et al., 1998).

Chemical Reactions and Properties

Benzimidazole compounds, including those with piperazine and morpholine substituents, participate in a variety of chemical reactions. These reactions can lead to the formation of novel compounds with diverse biological activities. The reactions often involve the formation of Schiff bases, Mannich bases, and interactions with compounds containing active methylene groups. The resulting products are of interest for further biological studies due to their novel structures and potential therapeutic applications (Nowicka et al., 2015).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting points, and crystalline structure, are closely related to their molecular structure. The incorporation of heteroatoms such as nitrogen in the piperazine and morpholine rings and the presence of substituents influence these properties, affecting the compound's bioavailability and stability. Advanced techniques such as X-ray crystallography provide detailed insights into the crystalline structure and molecular conformation, facilitating the understanding of how physical properties impact biological activity (Özbey et al., 1998).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity, stability, and interaction with biological targets, are influenced by the electronic nature of the benzimidazole core and its substituents. These properties are pivotal in determining the compound's mechanism of action, including potential inhibitory or activating effects on enzymes, receptors, and other molecular targets involved in disease processes. Chemical modifications can enhance selectivity, potency, and safety profiles, guiding the development of therapeutic agents (Nowicka et al., 2015); (Özbey et al., 1998).

科学的研究の応用

Antibacterial Properties

Research into piperazinyl oxazolidinone antibacterial agents, including derivatives containing pyrimidine structural classes, has shown that these compounds exhibit potent antibacterial properties against gram-positive pathogens. These investigations are part of efforts to develop novel antibacterial agents with improved efficacy and reduced resistance profiles compared to existing antibiotics (Tucker et al., 1998).

Anticancer Activity

A study on novel 2-arylideneaminobenzimidazole derivatives, including compounds with pyrimidinyl piperazine substituents, found that some of these compounds exhibit significant antiproliferative activity against human leukemia and cancer cells. This research highlights the potential of benzimidazole derivatives in the development of new anticancer therapies (Nowicka et al., 2015).

Corrosion Inhibition

Studies on benzimidazole derivatives as corrosion inhibitors for steel in acidic environments have demonstrated that these compounds can significantly reduce corrosion rates. These findings have implications for extending the lifespan of metal structures and components in industrial applications (Yadav et al., 2016).

Heterocyclic Synthesis

Research into thioxopyrimidine in heterocyclic synthesis has led to the development of novel derivatives incorporating pyrimidine moieties. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Ho & Suen, 2013).

作用機序

The mechanism of action of similar compounds involves the facilitation of transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . They are capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating lysosomal Cathepsin B enzyme .

Safety and Hazards

特性

IUPAC Name |

2-(benzimidazol-1-yl)-1-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O2/c29-20(15-28-16-23-17-3-1-2-4-18(17)28)26-9-7-25(8-10-26)19-5-6-22-21(24-19)27-11-13-30-14-12-27/h1-6,16H,7-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXLNHROJHZZLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)CN4C=NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

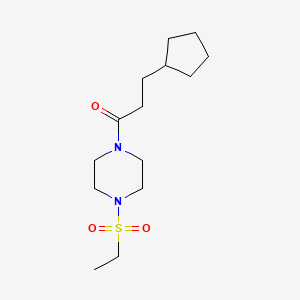

![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)

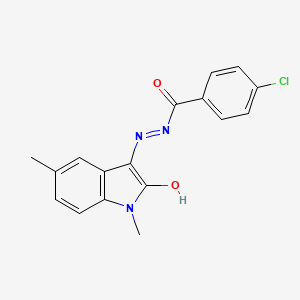

![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)

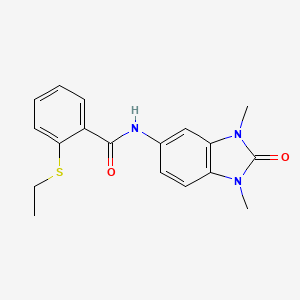

![4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)

![2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5511214.png)

![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)

![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)